molecular formula C15H16F3NO2 B598674 2,2,2-Trifluoro-1-(4-(4-methylbenzoyl)piperidin-1-yl)ethanone CAS No. 1198285-26-5

2,2,2-Trifluoro-1-(4-(4-methylbenzoyl)piperidin-1-yl)ethanone

Cat. No. B598674
M. Wt: 299.293
InChI Key: ATYGIIRPFYKOHU-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(4-(4-methylbenzoyl)piperidin-1-yl)ethanone is a chemical compound with the molecular formula C15H16F3NO2 and a molecular weight of 299.30 .


Molecular Structure Analysis

The molecular structure of 2,2,2-Trifluoro-1-(4-(4-methylbenzoyl)piperidin-1-yl)ethanone consists of a piperidine ring attached to a trifluoroethanone group and a 4-methylbenzoyl group .

Scientific Research Applications

Application in Neuropharmacology

  • Field : Neuropharmacology
  • Summary of Application : This compound is used as a reactant for the synthesis of photoreactive probes that differentiate the binding sites of noncompetitive GABA receptor antagonists .
  • Methods of Application : The exact methods of application are not specified in the source, but typically, in neuropharmacology, such compounds would be used in vitro or in vivo to study the effects on GABA receptors .

Application in Biochemistry

  • Field : Biochemistry
  • Summary of Application : This compound is used as a reactant for the synthesis of photoactive a-mannosides and mannosyl peptides .
  • Methods of Application : The exact methods of application are not specified in the source, but typically, in biochemistry, such compounds would be used in a laboratory setting to synthesize new compounds .

Application in Pharmacology

  • Field : Pharmacology
  • Summary of Application : This compound is used as a reactant for the synthesis of inactivators of human cytochrome P450 2B6 .
  • Methods of Application : The exact methods of application are not specified in the source, but typically, in pharmacology, such compounds would be used in vitro or in vivo to study the effects on specific enzymes .

Application in Bioorganic Chemistry

  • Field : Bioorganic Chemistry
  • Summary of Application : This compound is used as a reactant for the synthesis of photoaffinity labeled fusidic acid analogues .
  • Methods of Application : The exact methods of application are not specified in the source, but typically, in bioorganic chemistry, such compounds would be used in a laboratory setting to synthesize new compounds .

Application in Medicinal Chemistry

  • Field : Medicinal Chemistry
  • Summary of Application : This compound is used as a reactant for the synthesis of hydroxyamides as anticonvulsants .
  • Methods of Application : The exact methods of application are not specified in the source, but typically, in medicinal chemistry, such compounds would be used in a laboratory setting to synthesize new compounds .

Application in Antiproliferative Research

  • Field : Antiproliferative Research
  • Summary of Application : This compound is used as a reactant for the synthesis of ET-18-OCH3 with antiproliferative properties .
  • Methods of Application : The exact methods of application are not specified in the source, but typically, in antiproliferative research, such compounds would be used in a laboratory setting to synthesize new compounds .

properties

IUPAC Name

2,2,2-trifluoro-1-[4-(4-methylbenzoyl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3NO2/c1-10-2-4-11(5-3-10)13(20)12-6-8-19(9-7-12)14(21)15(16,17)18/h2-5,12H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYGIIRPFYKOHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2CCN(CC2)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678101
Record name 2,2,2-Trifluoro-1-[4-(4-methylbenzoyl)piperidin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-1-(4-(4-methylbenzoyl)piperidin-1-yl)ethanone

CAS RN

1198285-26-5
Record name 2,2,2-Trifluoro-1-[4-(4-methylbenzoyl)piperidin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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